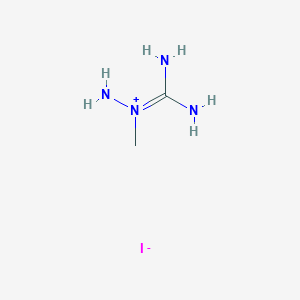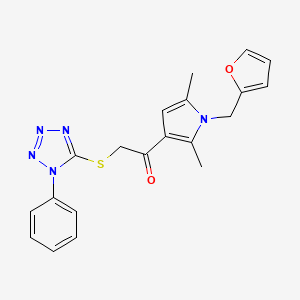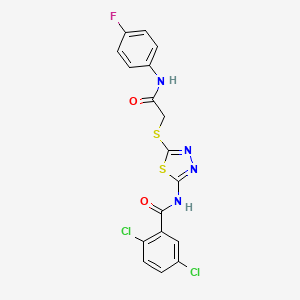
1-Methyl-1-aminoguanidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-1-aminoguanidinium iodide” seems to be a compound that contains a guanidinium group, an iodide ion, and a methyl group . Guanidinium compounds are known for their biological activity and are used in various fields .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of cyanamide and hydrazine in aqueous solution . Another method involves the reaction of alkyl guanidines with acids .Molecular Structure Analysis
The molecular structure of this compound would likely involve a guanidinium core, an iodide ion, and a methyl group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied, depending on the conditions and reactants involved . For example, iodide ions can react with a neutral analyte molecule to form an adduct .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, iodide ions are known to be soluble in water and have a valency of -1 .Wissenschaftliche Forschungsanwendungen
Structural Studies and Tautomerism
Research has shown that 1-Methyl-1-aminoguanidinium iodide is involved in structural studies and tautomerism. Specifically, NMR spectroscopy has been used to examine the structures of products resulting from the condensation of aldehydes and ketones with this compound. These studies reveal the occurrence of a ring-chain tautomeric equilibrium in certain solutions, demonstrating the compound's relevance in understanding chemical structure and behavior (Zelenin, Sergutina, Solod, & Pinson, 1987).
Synthesis and Characterization of Derivatives
The compound has been integral in synthesizing various derivatives for further analysis. For instance, aminoguanidinium 1-methyl-5-nitriminotetrazolate was prepared using this compound, highlighting its role in creating new compounds and studying their characteristics, like yield optimization and reaction conditions (De, 2011).
Application in Energetic Materials
This compound has been used in the field of energetic materials. Research into nitrogen-rich salts of derivatives, such as 1-Methyl-5-nitriminotetrazolate, emphasizes its application in creating thermally stable energetic materials. These materials have been characterized using techniques like X-ray diffraction and vibrational spectroscopy, underlining the compound's utility in developing materials with specific properties (Klapötke, Stierstorfer, & Wallek, 2008).
Photoluminescent Properties in Semiconducting Materials
This compound has also found application in the study of semiconducting materials. It's been involved in research examining perovskites with organic cations, where the compound's role is significant in understanding the phase transitions, high mobilities, and near-infrared photoluminescent properties of these materials (Stoumpos, Malliakas, & Kanatzidis, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
amino-(diaminomethylidene)-methylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N4.HI/c1-6(5)2(3)4;/h5H2,1H3,(H3,3,4);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNYXUMDACSYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C(N)N)N.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2651456.png)

![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)




![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651467.png)


![(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)


![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)